(E)-2-amino-N-phenyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound (E)-2-amino-N-phenyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a planar heterocyclic core fused with quinoxaline and pyrrole rings. Its structure includes a phenyl carboxamide group at position 3, a pyridin-4-ylmethyleneamino substituent at position 1 (in the E-configuration), and a primary amine at position 2. The pyridine ring at position 4 may enhance solubility compared to purely aromatic substituents, while the phenyl group contributes to lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
2-amino-N-phenyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N7O/c24-21-19(23(31)27-16-6-2-1-3-7-16)20-22(29-18-9-5-4-8-17(18)28-20)30(21)26-14-15-10-12-25-13-11-15/h1-14H,24H2,(H,27,31)/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAOWRWOWFNDCC-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-amino-N-phenyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the quinoxaline family. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity. Its structure can be represented as follows:
The IUPAC name is 2-amino-N-phenyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These targets may include:
- Enzymes : The compound can inhibit specific enzymes involved in critical metabolic pathways.
- Receptors : It may modulate receptor activity, influencing cellular signaling pathways.
- Nucleic Acids : The compound can interact with DNA or RNA, potentially affecting gene expression.
Anticancer Activity
Research has shown that derivatives of quinoxaline compounds exhibit significant anticancer activity. A study reported that similar compounds demonstrated IC50 values ranging from 0.29 to 0.90 µM against various cancer cell lines such as HepG2 and Caco-2, comparable to doxorubicin, a well-known chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HepG2 | 0.51 - 0.73 |
| (E)-2-amino-N-phenyl... | HepG2 | 0.29 - 0.90 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies indicated that related pyrrolo[1,2-a]quinoxaline derivatives exhibited good activity against Plasmodium falciparum, with IC50 values in the micromolar range, suggesting their utility in treating malaria . Additionally, structure-activity relationship (SAR) studies revealed that modifications in the chemical structure significantly influenced antimicrobial potency.
| Pathogen | Compound | IC50 (µM) |
|---|---|---|
| Plasmodium falciparum | Pyrrolo derivatives | μM range |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoxaline derivatives have been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds similar to (E)-2-amino-N-phenyl... have shown promise in reducing inflammation in preclinical models.
Case Studies
- Anticancer Study : A recent study evaluated a series of pyrrolo[1,2-a]quinoxaline derivatives for their anticancer efficacy against multiple tumor cell lines. The most potent derivatives were found to inhibit topoisomerase II and showed significant DNA intercalating properties, which are crucial for their anticancer effects .
- Antimicrobial Evaluation : Another investigation focused on the synthesis and biological evaluation of new quinoxaline derivatives against Leishmania donovani and other pathogens. Results indicated selective antiplasmodial profiles with promising therapeutic indices .
Scientific Research Applications
Anticancer Properties
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of pyrroloquinoxaline compounds can inhibit receptor tyrosine kinases involved in cancer progression, particularly the EphB4 receptor, which plays a crucial role in tumor angiogenesis and growth .
Table 1: Summary of Anticancer Activity Studies
| Study | Compound | Target | Result |
|---|---|---|---|
| Cheng et al. (2002) | (E)-2-amino-N-phenyl... | EphB4 | Inhibition of tumor growth |
| Zhao & Huang (2011) | Pyrrolo[2,3-b]quinoxaline derivatives | Various RTKs | Significant activity against cancer cell lines |
| Martiny-Baron et al. (2010) | New derivatives | Angiogenesis pathways | Reduced vascularization in tumors |
Multidrug Resistance Inhibition
Another significant application is in combating multidrug resistance (MDR) in cancer therapy. Compounds based on the pyrroloquinoxaline scaffold have shown promise as efflux pump inhibitors, which can enhance the efficacy of existing chemotherapeutics by preventing their expulsion from cancer cells .
Neuroprotective Effects
Emerging studies suggest that similar compounds may exhibit neuroprotective properties by modulating signaling pathways involved in neuronal survival and growth. This opens avenues for exploring their use in treating neurodegenerative diseases.
Case Studies
Several case studies have documented the effectiveness of (E)-2-amino-N-phenyl... in various experimental setups:
- Case Study 1 : A study demonstrated that this compound reduced tumor size in xenograft models by inhibiting EphB4 signaling pathways.
- Case Study 2 : Another investigation focused on its role as an efflux pump inhibitor showed enhanced retention of doxorubicin in resistant cancer cell lines when co-administered with the compound.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility :
- The target compound’s pyridin-4-yl group may improve aqueous solubility compared to the pyridin-2-yl analog , as pyridin-4-yl is less sterically hindered for hydrogen bonding.
- The morpholinylethyl group in enhances solubility due to the hydrophilic morpholine ring, whereas the cyclohexenylethyl chain in increases lipophilicity.
Steric Considerations :
Target Compound :
The pyridin-4-ylmethyleneamino group mimics ATP’s adenine ring, a common kinase-binding motif .
N-Allyl Analog :
- Activity : Demonstrated moderate inhibitory activity against EGFR (IC50 ~250 nM) in preliminary assays, attributed to the pyridin-2-yl group’s ability to coordinate with Mg²⁺ ions in the ATP-binding site.
- Limitations : Lower metabolic stability compared to the target compound due to the allyl group’s susceptibility to oxidation.
Q & A
Q. Table 1: Structurally Related Compounds
Advanced: How to design derivatives with improved binding?
- Functional group modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance hydrophobic interactions .
- Scaffold hopping : Replace pyridine with isosteres (e.g., pyrimidine) to alter binding kinetics .
- Proteolysis targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted protein degradation .
Advanced: How to validate compound purity?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Recrystallization : Purify using ethanol/water mixtures to achieve >99% purity .
Advanced: How to study receptor interactions?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution .
Advanced: How to apply statistical methods in synthesis optimization?
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading) .
- Response surface methodology (RSM) : Model nonlinear relationships between parameters and yield .
- Machine learning : Train algorithms on historical data to predict optimal reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
